6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde
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Overview
Description
6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde is an organic compound with the molecular formula C12H8ClNOS. It is characterized by the presence of a nicotinaldehyde core substituted with a 4-chlorophenylsulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 6-[(4-Chlorophenyl)Sulfanyl]Nicotinic acid.
Reduction: 6-[(4-Chlorophenyl)Sulfanyl]Nicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Bromophenyl)Sulfanyl]Nicotinaldehyde
- 6-[(4-Methylphenyl)Sulfanyl]Nicotinaldehyde
- 6-[(4-Fluorophenyl)Sulfanyl]Nicotinaldehyde
Uniqueness
6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs .
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUCSOHYPPLYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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